molecular formula C16H16N4S B6461888 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine CAS No. 2549010-96-8

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine

Cat. No. B6461888
CAS RN: 2549010-96-8
M. Wt: 296.4 g/mol
InChI Key: MVNOSQLPZZFHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine (DMPP) is an organic compound containing a pyrazine ring, a pyrazol ring, and a sulfanyl group. It is a white crystalline solid that is soluble in organic solvents, but is insoluble in water. DMPP has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It has been used for the synthesis of various compounds, as a catalyst for organic reactions, and as a ligand in coordination chemistry. It has also been used in the development of drugs for treating various diseases, as well as for the study of biochemical and physiological processes.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine has been used in various scientific research applications. It has been used as a ligand in coordination chemistry, as a catalyst for organic reactions, and as a reagent for the synthesis of various compounds. It has also been used in the development of drugs for treating various diseases, as well as for the study of biochemical and physiological processes.

Mechanism of Action

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine has been found to act as an agonist of the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel that is expressed in the central and peripheral nervous systems. It is activated by cold temperatures and is involved in the regulation of pain, inflammation, and thermoregulation. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine has been shown to activate TRPM8, resulting in an increase in intracellular calcium levels. This increase in calcium levels is thought to be responsible for the analgesic, anti-inflammatory, and thermoregulatory effects of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine.
Biochemical and Physiological Effects
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine has been shown to have a variety of biochemical and physiological effects. It has been found to act as an agonist of the TRPM8 ion channel, resulting in an increase in intracellular calcium levels. This increase in calcium levels is thought to be responsible for the analgesic, anti-inflammatory, and thermoregulatory effects of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine. In addition, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine has been shown to have anti-cancer, anti-diabetic, and anti-obesity effects. It has also been found to have neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

The use of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine in laboratory experiments has several advantages. It is a relatively inexpensive compound that is widely available. It is also a relatively stable compound and is soluble in organic solvents, making it easy to work with in the laboratory. However, there are some limitations to its use. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine is insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, the use of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine in laboratory experiments can be limited by its low solubility in certain solvents.

Future Directions

The potential applications of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine are still being explored. Future research could focus on the development of new drugs that utilize 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine as an active ingredient. Other areas of research could include the study of the effects of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine on other ion channels, as well as its effects on other biochemical and physiological processes. Additionally, further research could be done on the use of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine in the synthesis of other compounds, as well as its potential use in other fields of chemistry.

Synthesis Methods

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine can be synthesized from the reaction of 3,5-dimethylpyrazole with 4-methylbenzenesulfonyl chloride. This reaction is carried out in anhydrous conditions in the presence of a catalyst, such as triethylamine or pyridine. The reaction mixture is then stirred for several hours and the product is isolated by filtration. The resulting compound is then purified by recrystallization.

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-3-(4-methylphenyl)sulfanylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-11-4-6-14(7-5-11)21-16-15(17-8-9-18-16)20-13(3)10-12(2)19-20/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNOSQLPZZFHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC=CN=C2N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methylphenyl)sulfanyl]pyrazine

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